6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine
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Description
“6-Fluoro-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine” is a chemical compound with the molecular formula C16H15FN6. It has a molecular weight of 310.336 . This compound is available for scientific research needs .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as “6-Fluoro-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine”, often involves reactions like the Aza-Wittig reaction . A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of “6-Fluoro-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine” was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
Quinazoline derivatives, including “6-Fluoro-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine”, are often synthesized through reactions like the Aza-Wittig reaction . This reaction generally precedes in cascade with easy operation under mild reaction conditions and is widely used in the synthesis of N-heterocycles .Future Directions
Quinazoline derivatives, including “6-Fluoro-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine”, have attracted significant attention due to their wide and distinct biopharmaceutical activities . Therefore, the design and development of new drugs with potential antimicrobial activity are needed . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
6-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5/c17-11-4-5-14-13(7-11)16(20-10-19-14)21-12-8-22(9-12)15-3-1-2-6-18-15/h1-7,10,12H,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHKZDPFJMSAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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